molecular formula C20H23N3O4 B2982189 Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate CAS No. 2034262-00-3

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2982189
CAS No.: 2034262-00-3
M. Wt: 369.421
InChI Key: MCFZVGCSCXTZKY-UHFFFAOYSA-N
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Description

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a 3-methoxyazetidine moiety attached to a phenyl ring. Its structure comprises a benzyl carbamate group linked via a glycinamide spacer to the 4-(3-methoxyazetidin-1-yl)aniline moiety.

Properties

IUPAC Name

benzyl N-[2-[4-(3-methoxyazetidin-1-yl)anilino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-18-12-23(13-18)17-9-7-16(8-10-17)22-19(24)11-21-20(25)27-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFZVGCSCXTZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, starting from a 3-methoxyphenylamine derivative, the azetidine ring is formed via intramolecular cyclization.

    Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the azetidine derivative.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety, potentially yielding amine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and carbamate moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, heterocyclic systems, and spacer groups.

Table 1: Structural Comparison of Selected Analogs
Compound Name Key Substituent/Heterocycle Spacer Group Notable Features
Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate 3-Methoxyazetidin-1-yl Glycinamide Rigid azetidine ring with methoxy group
4-(Benzyloxy)-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzamide () Chloro, hydroxyl Benzamide Chloro and hydroxyl substituents; azetidinone core
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate () Benzotriazol-1-yl Glycinamide Benzotriazole group; Katritzky synthesis
Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate () 3,5-Bis(trifluoromethyl)phenyl Ethyl carbamate Lipophilic CF₃ groups; chiral center
4-((4-((2-((Benzyloxy)amino)-2-oxoethyl)selanyl)phenyl)amino)-4-oxobut-2-enoic Acid () Selenophenyl Glycinamide + α,β-unsaturated acid Organoselenium hybrid; potential redox activity

Key Observations :

  • Chloro and hydroxyl substituents () increase electrophilicity and polarity, whereas CF₃ groups () improve lipophilicity and metabolic stability .

Key Observations :

  • Ultrasonic irradiation () reduces reaction time by 70–80% compared to conventional reflux, with yields improving by 10–15% due to enhanced mass transfer .
  • The Katritzky method () leverages benzotriazole as a leaving group, enabling efficient amide bond formation under mild conditions .
  • Longer synthesis times for organoselenium compounds () reflect the complexity of introducing selenium and maintaining stability .

Analytical and Spectroscopic Data

Structural confirmation via IR, NMR, and MS highlights functional group-specific patterns.

Table 3: Key Spectroscopic Signatures
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS ([M+H]⁺) Source
Target compound (hypothesized) ~1680 (C=O carbamate), ~1650 (C=O amide) 4.2–4.5 (azetidine CH₂O), 7.2–7.4 (benzyl) 155–160 (carbamate C=O), 65–70 (azetidine CH₂O) ~400 (calc.) N/A
derivative (6a) 1685 (C=O), 1240 (C-O) 7.8 (aromatic H), 4.1 (OCH₂) 170 (C=O), 128–135 (aromatic C) 495.12
compound 1720 (C=O carbamate), 1655 (C=O amide) 7.5–8.1 (benzotriazole H), 4.3 (CH₂) 156 (carbamate C=O), 120 (benzotriazole C) 387.4 (calc.)

Key Observations :

  • Carbamate and amide C=O stretches appear consistently at 1650–1720 cm⁻¹ across analogs .
  • Azetidine protons in the target compound (~4.2–4.5 ppm) would differ from benzotriazole aromatic protons (~7.5–8.1 ppm) in .

Biological Activity

Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₉N₃O₃
Molecular Weight : 237.3 g/mol
CAS Registry Number : 87905-98-4

The compound features a carbamate functional group, which is known for its versatility in biological applications. Its structure allows for interactions with various biological systems, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

Antitubercular Activity

Recent studies have shown that related benzyl carbamates exhibit significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.625 to 6.25 μg/mL against M. tuberculosis strains, indicating strong potential as an antitubercular agent .

DNA Interaction

The compound has been observed to bind to DNA, inducing repair mechanisms. This interaction may contribute to its therapeutic effects, particularly in cancer treatment where DNA damage response pathways are critical.

Efficacy and Selectivity

The efficacy of this compound can be summarized in the following table:

Activity TypeEfficacyReference
AntibacterialPotent against Gram-positive
AntitubercularSignificant in vivo activity
DNA RepairBinds to DNA, induces repair

Case Studies and Research Findings

  • Antitubercular Activity Study : A study focused on the synthesis of benzyl carbamate derivatives found that certain compounds exhibited promising antitubercular activity with low cytotoxicity against human cell lines. The findings suggested that modifications in the chemical structure could enhance efficacy while minimizing toxicity .
  • Mechanisms of Action : Investigations into the mechanisms revealed that benzyl carbamates may disrupt bacterial cell wall synthesis and interfere with DNA replication processes, leading to bacterial cell death .
  • In Vivo Efficacy : In animal models, specific derivatives showed significant reduction in bacterial load when administered orally, highlighting their potential for clinical application in treating infections caused by resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (2-((4-(3-methoxyazetidin-1-yl)phenyl)amino)-2-oxoethyl)carbamate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions. A representative protocol involves activating the hydroxyl group of a precursor (e.g., N-[(S)-1-(hydroxymethyl)-2-[(4-methoxyphenyl)amino]-2-oxo-ethyl]carbamate) with 1,1'-sulfonyldiimidazole in DMF at 0°C, followed by sodium hydride addition at -20°C to promote nucleophilic substitution. Quenching with methanol and water yields the product after vacuum filtration . Alternative routes may employ benzyl chloroformate for carbamate formation under anhydrous conditions with triethylamine as a base . Key factors for optimization include temperature control (-20°C to 0°C), stoichiometric ratios of activating agents (e.g., 1.2–1.5 equivalents), and inert atmosphere to prevent hydrolysis.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization should combine:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring (δ 3.4–3.8 ppm for methoxy protons) and carbamate carbonyl (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 432.6) and fragmentation patterns matching the carbamate and azetidine moieties .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and retention time consistency .

Q. What physicochemical properties are critical for handling and storage?

  • Answer : The compound’s stability is influenced by:

  • Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMF, DMSO) for biological assays .
  • Hygroscopicity : Susceptible to moisture; store under nitrogen or argon at -20°C in sealed vials .
  • Thermal Stability : Melting point analysis (e.g., DSC) to determine decomposition thresholds (>100°C typical for carbamates) .

Advanced Research Questions

Q. How can computational tools guide retrosynthetic analysis and predict feasible routes for derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) use template-based relevance scoring to prioritize routes. Input the SMILES string (e.g., C1C(OC)N(C2=CC=C(C=C2)NC(=O)CNC(=O)OCC3=CC=CC=C3)C1) to identify precursors like 3-methoxyazetidine and 4-aminophenyl intermediates. Models evaluate plausibility (score >0.5) and suggest one-step couplings (e.g., EDC/HOBt-mediated amidation) . Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediate steps) to assess thermodynamic feasibility .

Q. What strategies mitigate competing side reactions during functionalization of the azetidine ring?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the azetidine nitrogen during carbamate formation. Cleave with TFA post-synthesis .
  • Regioselective Modifications : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position of the phenyl ring to avoid azetidine ring opening .
  • Kinetic Control : Optimize reaction times (≤1 hr) and temperatures (<0°C) to suppress hydrolysis of the carbamate group .

Q. How can contradictory biological activity data (e.g., protease inhibition vs. cytotoxicity) be reconciled in mechanism-of-action studies?

  • Methodological Answer :

  • Target Profiling : Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Compare with known HIV protease inhibitors (e.g., lopinavir) to assess specificity .
  • Dose-Response Analysis : Perform IC50 assays across multiple cell lines (e.g., HeLa, HEK293) to distinguish primary targets (e.g., protease inhibition at nM ranges) from secondary cytotoxic effects (µM ranges) .
  • Pathway Enrichment : RNA-seq or phosphoproteomics to map apoptosis (e.g., caspase-3 activation) vs. antiviral pathways (e.g., Gag polyprotein processing) .

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